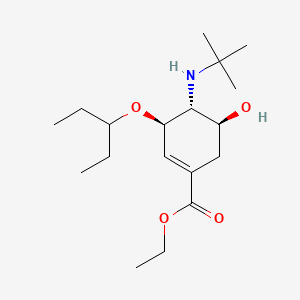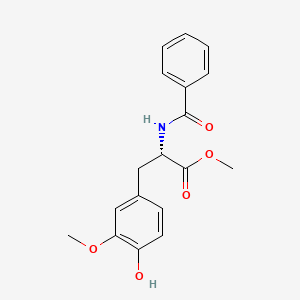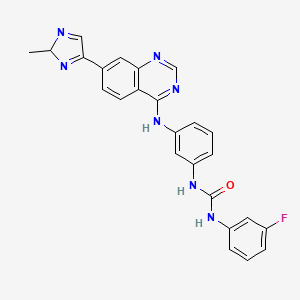
1-(3-Fluorophenyl)-3-(3-((7-(2-methyl-2H-imidazol-4-yl)quinazolin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SP-146 is a highly potent, selective, and non-ATP-competitive inhibitor of Aurora B kinase, a serine-threonine kinase that plays a crucial role in mitosis. Overexpression of Aurora B kinase has been reported in several cancers, including colorectal, prostate, and lung cancers. SP-146 has shown promise in cancer research, particularly in the study of triple-negative breast cancer (TNBC) due to its ability to inhibit cell growth in a concentration-dependent manner .
Preparation Methods
The synthesis of SP-146 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods for SP-146 are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
SP-146 undergoes various chemical reactions, including:
Oxidation: SP-146 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SP-146 into reduced forms with different biological activities.
Substitution: SP-146 can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SP-146 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora B kinase and its effects on cell cycle regulation.
Biology: Employed in cellular assays to investigate the role of Aurora B kinase in mitosis and its overexpression in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly TNBC, due to its selective inhibition of Aurora B kinase.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
SP-146 exerts its effects by selectively inhibiting Aurora B kinase activity. This inhibition disrupts the normal function of the chromosomal passenger complex (CPC), leading to defects in mitosis and ultimately causing cell cycle arrest and apoptosis in cancer cells. SP-146 shows high selectivity for Aurora B kinase over other kinases, making it a valuable tool for studying the specific role of Aurora B in cancer progression .
Comparison with Similar Compounds
SP-146 is compared with other Aurora B kinase inhibitors such as SP-96 and Barasertib. While SP-96 also shows high potency and selectivity for Aurora B kinase, SP-146 has an improved selectivity profile and greater efficacy in inhibiting cell growth in certain cancer cell lines. Barasertib, on the other hand, is a pro-drug that requires conversion to its active form, whereas SP-146 is active in its administered form. This makes SP-146 a more convenient and effective option for research and potential therapeutic applications .
Similar Compounds
- SP-96
- Barasertib
- CD532
- G-749
SP-146 stands out due to its non-ATP-competitive inhibition mechanism and high selectivity for Aurora B kinase, making it a unique and valuable compound in cancer research .
Properties
Molecular Formula |
C25H20FN7O |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[3-[[7-(2-methyl-2H-imidazol-4-yl)quinazolin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C25H20FN7O/c1-15-27-13-23(30-15)16-8-9-21-22(10-16)28-14-29-24(21)31-19-6-3-7-20(12-19)33-25(34)32-18-5-2-4-17(26)11-18/h2-15H,1H3,(H,28,29,31)(H2,32,33,34) |
InChI Key |
NHEOLZRMZVEORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=CC(=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


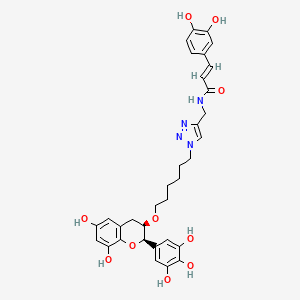
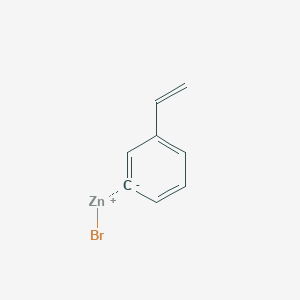
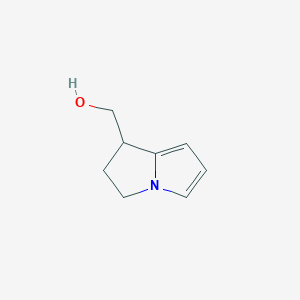

![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

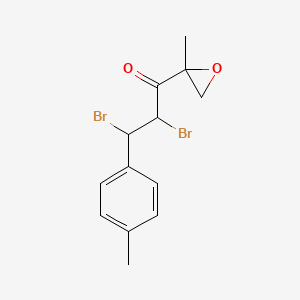
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
